molecular formula C16H19NO4 B13028105 3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

Cat. No.: B13028105
M. Wt: 289.33 g/mol
InChI Key: APTUEVCHQVEXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate is a chemical compound with the molecular formula C16H19NO4. It is known for its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate typically involves a cyclopropanation reaction. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel .

Industrial Production Methods

Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. These interactions can lead to various biological effects, making the compound a valuable tool in drug design and development .

Comparison with Similar Compounds

Properties

IUPAC Name

3-O-benzyl 1-O-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-20-14(18)16-8-13(16)9-17(11-16)15(19)21-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTUEVCHQVEXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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